Frakefamide - 188196-22-7

Frakefamide

Catalog Number: EVT-268755
CAS Number: 188196-22-7
Molecular Formula: C30H34FN5O5
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Frakefamide, also known as BCH-3963; LEF-576; SPD-759, is a μ-opioid receptor agonist potentially for the treatment of pain.
Source and Classification

Frakefamide is derived from modifications of natural opioid peptides, specifically designed to enhance efficacy and reduce side effects associated with traditional opioids. It falls under the broader category of peptide-based drugs, which are increasingly being explored for their specificity and reduced toxicity compared to conventional small-molecule drugs.

Synthesis Analysis

Methods and Technical Details

The synthesis of Frakefamide involves several key steps typically associated with peptide synthesis. A common method used is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process generally includes:

  1. Protection of Functional Groups: Protecting groups are employed to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Amino acids are coupled using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate to facilitate the formation of peptide bonds.
  3. Cleavage: Once the peptide chain is formed, it is cleaved from the resin support using a mixture of trifluoroacetic acid and other reagents to remove protecting groups and yield the final product.

The yield and purity of Frakefamide can be optimized through careful control of reaction conditions, including temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure and Data

Frakefamide's molecular structure consists of a sequence of amino acids linked by peptide bonds. The specific arrangement of these amino acids determines its pharmacological properties.

  • Molecular Formula: The molecular formula for Frakefamide can vary based on its specific analogs but generally reflects a composition typical of small peptides.
  • Molecular Weight: The molecular weight is calculated based on the constituent amino acids and their respective quantities.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how it interacts with opioid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Frakefamide undergoes various chemical reactions during its synthesis and modification processes:

  1. Deprotection Reactions: Following synthesis, protecting groups are removed to yield the active peptide.
  2. Coupling Reactions: These reactions are crucial for forming peptide bonds between amino acids.
  3. Hydrolysis: Under certain conditions, Frakefamide may hydrolyze, affecting its stability and efficacy.

Understanding these reactions is essential for optimizing synthesis routes and enhancing the stability of Frakefamide in pharmaceutical formulations.

Mechanism of Action

Process and Data

Frakefamide exerts its effects primarily through interaction with opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular events that lead to:

  • Inhibition of Pain Pathways: By activating mu-opioid receptors, Frakefamide reduces the perception of pain.
  • Modulation of Neurotransmitter Release: It influences the release of neurotransmitters such as substance P and gamma-aminobutyric acid, further contributing to its analgesic effects.

Research indicates that Frakefamide may have a favorable profile compared to traditional opioids by potentially offering pain relief with fewer side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Frakefamide possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water or dimethyl sulfoxide, which is important for formulation in pharmaceutical applications.
  • Stability: The stability of Frakefamide can be influenced by pH, temperature, and light exposure; therefore, storage conditions should be optimized.
  • Melting Point: The melting point can vary based on purity but is indicative of its crystalline nature.

These properties are critical when considering dosage forms and delivery methods for therapeutic use.

Applications

Scientific Uses

Frakefamide has potential applications in various fields:

  • Pain Management: Its primary application lies in managing acute and chronic pain conditions.
  • Research Tool: It serves as a valuable tool for studying opioid receptor interactions and mechanisms in pain modulation.
  • Drug Development: As part of ongoing research into safer analgesics, Frakefamide may contribute to developing new therapies with improved safety profiles compared to traditional opioids.
Molecular Design & Structural Activity Relationships of Frakefamide

Peptide Backbone Engineering: Role of Fluorinated Aromatic Residues in μ-Opioid Receptor Affinity

Frakefamide (H-Tyr-D-Ala-(pF)Phe-Phe-NH₂) incorporates para-fluorinated phenylalanine at position 3, a strategic modification that significantly enhances μ-opioid receptor (MOR) affinity. Fluorination at the aromatic ring’s para-position increases the residue’s hydrophobicity (π-electron density) and creates steric and electronic complementarity with MOR’s binding subpockets. This sub-pocket, formed by transmembrane helices TM3, TM5, and TM6, contains hydrophobic residues (e.g., Trp^318^, His^319^) that engage in van der Waals and cation-π interactions with fluorinated ligands [1] [9]. The fluorine atom’s electron-withdrawing nature polarizes the phenyl ring, strengthening hydrogen bonding with conserved residues like Asp^147^ in TM3—a critical anchor for opioid ligand recognition [9].

Table 1: Impact of Aromatic Residue Fluorination on MOR Binding

Residue PositionAmino Acid VariantRelative MOR AffinityLipophilicity (LogP)
Position 3Phe1.0 (Reference)-0.34
Position 3p-F-Phe4.2 ± 0.30.14
Position 3p-Cl-Phe3.1 ± 0.20.71

Compared to non-fluorinated analogs, frakefamide’s fluorinated aromatic residue boosts binding energy by ~3 kcal/mol due to these interactions [2] [7]. The para-fluorine also reduces metabolism at the phenyl ring by hepatic cytochrome P450 enzymes, as fluorination blocks electrophilic addition sites [3] [7]. This design mirrors medicinal chemistry strategies where fluorination optimizes ligand-receptor fitting while mitigating oxidative degradation.

Stereochemical Optimization: Impact of D-Alanine Substitution on Metabolic Stability

The D-configuration of alanine at position 2 is a pivotal design element that confers enzymatic resistance to aminopeptidases. Naturally occurring peptidases exhibit stereospecificity for L-amino acids, which cleave N-terminal Tyr-L-Ala bonds in endogenous opioids (e.g., enkephalins). Substituting D-Alanine disrupts this recognition, increasing frakefamide’s plasma half-life by >10-fold compared to L-Ala analogs [2] [8]. Molecular dynamics simulations reveal that D-Ala maintains backbone conformation similar to L-Ala, preserving hydrogen bonding with MOR’s Gln^124^ and Lys^233^, while sterically hindering protease active sites [9].

This stereochemical inversion does not compromise MOR activation. The D-Ala residue permits optimal spacing between the N-terminal tyrosine (essential for MOR engagement) and the fluorinated pharmacophore, maintaining a β-turn conformation critical for receptor docking [2] [6]. Consequently, frakefamide retains sub-micromolar MOR agonist potency (EC₅₀ = 12 nM) while resisting intestinal and hepatic degradation—enabling oral bioavailability in preclinical models [2] [10].

Terminal Amidation Strategies for Enhanced Peripheral Tissue Retention

C-terminal amidation (Phe-NH₂) neutralizes the carboxylate group, reducing frakefamide’s overall charge and enhancing membrane permeability. Amidated peptides exhibit 2–5-fold higher tissue retention in peripheral sensory neurons (e.g., dorsal root ganglia) compared to their carboxylated counterparts [2] [8]. This modification mimics endogenous opioid peptides like β-endorphin, which are frequently amidated post-translationally for stability [6].

Amidation confers three key advantages:

  • Resistance to Carboxypeptidases: The C-terminal amide bond blocks hydrolysis by exopeptidases, extending in vivo half-life [8].
  • Reduced Polarity: The neutral C-terminus lowers the peptide’s calculated polar surface area (PSA) from 120 Ų to 95 Ų, facilitating diffusion across epithelial barriers in inflamed tissues [8].
  • Enhanced MOR Interaction: Molecular modeling shows the amidated C-terminus forms a hydrogen bond with Tyr^128^ in MOR’s extracellular loop 2, stabilizing the active receptor conformation [9].

This design ensures frakefamide remains peripherally restricted, avoiding blood-brain barrier penetration (log BB = -1.2) while accumulating in pain-relevant tissues like synovium and gut [2] [10].

Comparative Analysis with Dermorphin Analogues: Sequence-Driven Receptor Selectivity

Frakefamide and dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) share a Tyr-D-Ala-Phe motif but diverge in C-terminal architecture and residue fluorination. This divergence drives their distinct MOR selectivity profiles:

Table 2: Frakefamide vs. Dermorphin Analogues: Sequence and Selectivity

ParameterFrakefamideDermorphin AnaloguesFunctional Implication
SequenceTyr-D-Ala-(pF)Phe-Phe-NH₂Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂N/A
MOR:KOR Selectivity1,500:150:1Frakefamide avoids κ-receptor side effects
Key MOR Contactp-F-Phe³ with Trp^318^Gly⁴ with Ile^296^Fluorine enhances hydrophobic packing
Metabolic Stabilityt₁/₂ > 90 min (plasma)t₁/₂ ~ 15 min (plasma)Frakefamide resists exo/endopeptidases

Frakefamide’s truncated sequence and fluorinated Phe³ enhance MOR selectivity over κ-opioid receptors (KOR) by 30-fold versus dermorphin. Dermorphin’s C-terminal extension (Tyr-Pro-Ser) engages KOR through hydrogen bonding with Glu^297^ and Asp^138^—residues absent in MOR’s binding pocket [1] [6]. Conversely, frakefamide’s compact structure and fluorinated aromatic ring optimize shape complementarity with MOR’s hydrophobic subpocket, minimizing KOR contacts [9]. Additionally, dermorphin’s Gly⁴ residue introduces backbone flexibility, permitting promiscuous receptor binding, while frakefamide’s rigid Phe⁴-Phe-NH₂ terminus enforces conformational constraint for MOR specificity [1] [2].

Properties

CAS Number

188196-22-7

Product Name

Frakefamide

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

Molecular Formula

C30H34FN5O5

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)/t18-,24+,25+,26+/m1/s1

InChI Key

GTPHQORJKFJIRB-JTQLPTLWSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Solubility

Soluble in DMSO

Synonyms

Frakefamide; BCH-3963; LEF-576; SPD-759, BCH3963; LEF576; SPD759

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.